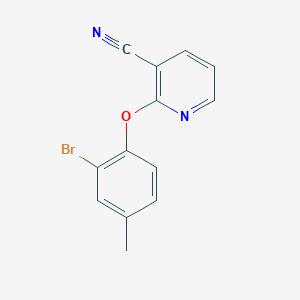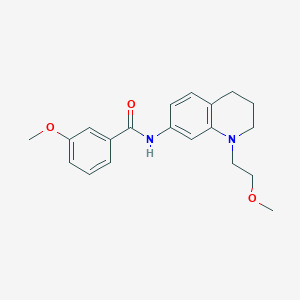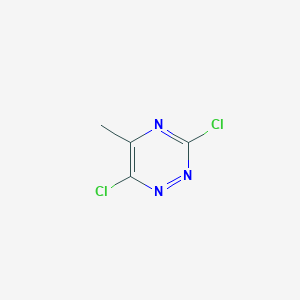
2-(2-Bromo-4-methylphenoxy)pyridine-3-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-(2-Bromo-4-methylphenoxy)pyridine-3-carbonitrile” is a chemical compound with the molecular formula C13H9BrN2O. It has a molecular weight of 289.13 . This compound is often used in research .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H9BrN2O/c1-9-4-5-12 (11 (14)7-9)17-13-10 (8-15)3-2-6-16-13/h2-7H,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model.The storage temperature is room temperature . More specific physical and chemical properties such as melting point, boiling point, and density are not provided in the available resources.
Applications De Recherche Scientifique
Synthesis and Antibacterial Activity
One significant application of derivatives related to 2-(2-Bromo-4-methylphenoxy)pyridine-3-carbonitrile is in the synthesis of novel compounds with potential antibacterial activity. For instance, derivatives have been synthesized and evaluated for their antimicrobial activity against various aerobic and anaerobic bacteria, with minimal inhibitory concentration values indicating potential efficacy in this domain (Bogdanowicz et al., 2013).
Molecular Docking and Physicochemical Studies
Research has also delved into the synthesis and analysis of azafluorene derivatives, including those related to this compound, for their potential as inhibitors of SARS-CoV-2 RdRp. The studies encompassed crystal structures, physicochemical properties, quantum chemical modeling, and molecular docking analysis, highlighting their significance in the search for COVID-19 treatments (Venkateshan et al., 2020).
Spectroscopic Analysis
The compound has also been subject to spectroscopic analysis to understand its structural features and behavior under different conditions. Studies have focused on analyzing derivatives through X-ray diffraction, FT-IR, FT-R, NMR spectroscopy, and other techniques to elucidate their structural differences and supramolecular structures (Tranfić et al., 2011).
Microbiological Activity
Furthermore, derivatives of this compound have been synthesized and assessed for their microbiological activity, showing significant bacteriostatic and antituberculosis potential. Such research demonstrates the compound's relevance in developing new antimicrobial agents (Miszke et al., 2008).
Corrosion Inhibition
Derivatives have also been explored for their corrosion inhibition properties, particularly concerning the protection of metals in acidic environments. Studies have utilized electrochemical and theoretical quantum approaches to understand the inhibition mechanisms, offering insights into the practical applications of these derivatives in corrosion protection (Sudheer & Quraishi, 2015).
Propriétés
IUPAC Name |
2-(2-bromo-4-methylphenoxy)pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrN2O/c1-9-4-5-12(11(14)7-9)17-13-10(8-15)3-2-6-16-13/h2-7H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSUWSVFZDVOKPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC2=C(C=CC=N2)C#N)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2Z)-2-[(3-fluorophenyl)imino]-7-hydroxy-2H-chromene-3-carboxamide](/img/structure/B2847220.png)

![N-[[5-[2-(4-ethoxyanilino)-2-oxoethyl]sulfanyl-4-(2-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]furan-2-carboxamide](/img/structure/B2847223.png)
![(6-methoxy-3,4-dihydroisoquinolin-2(1H)-yl)(2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)methanone](/img/structure/B2847229.png)


![2-{[6-(4-chlorobenzyl)-5-hydroxy-1,2,4-triazin-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B2847233.png)
![3-(4-Bromophenyl)-2-[2-(3-methylphenyl)hydrazono]-3-oxopropanal hydrazone](/img/structure/B2847234.png)
![2-(4-Nitrophenoxy)ethyl 2-[3-(3-methylbutoxy)phenoxy]acetate](/img/structure/B2847236.png)
![N-[3-Oxo-3-(3-propan-2-yl-2-azaspiro[3.5]nonan-2-yl)propyl]prop-2-enamide](/img/structure/B2847238.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(1-ethyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio]acetamide](/img/structure/B2847239.png)
![8-[(4-Chlorophenyl)methylsulfanyl]-1,3-dimethyl-7-[(3-methylphenyl)methyl]purine-2,6-dione](/img/structure/B2847240.png)